



Application Notes: Quantification of Nicotinamide Adenine Dinucleotide (NADH) Using Microplate Readers

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Compound of Interest		
Compound Name:	Nadh	
Cat. No.:	B1200552	Get Quote

Introduction

Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme present in all living cells. It exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). The NAD+/NADH ratio is a critical indicator of the cellular redox state and plays a fundamental role in various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1][2] The quantification of NAD+ and NADH levels is essential for researchers in numerous fields, including metabolism, cell signaling, and drug development, to understand cellular health, disease states, and the effects of therapeutic interventions.[3]

This document provides detailed protocols for quantifying **NADH** and the NAD+/**NADH** ratio in biological samples using commercially available assay kits with a microplate reader. The methodologies covered include both colorimetric and fluorometric detection methods.

Assay Principles

Modern **NADH** assay kits primarily rely on an enzymatic cycling reaction to amplify the signal, allowing for sensitive detection.[4][5] In this reaction, a specific enzyme uses **NADH** to reduce a probe, which then generates a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the amount of **NADH** in the sample.[4][5]



To measure the NAD+/NADH ratio, samples are split into two aliquots. One aliquot is used to measure the total NAD+ and NADH content. In the second aliquot, either NAD+ or NADH is selectively decomposed before the assay. For NADH measurement, NAD+ is typically decomposed by heating the sample in an acidic solution, while for NAD+ measurement, NADH is decomposed under basic conditions.[4][6][7] By subtracting the NADH level from the total NAD+/NADH level, the NAD+ concentration can be determined, and the ratio calculated.

Experimental Protocols

I. General Sample Preparation

Proper sample preparation is crucial for accurate results. Enzymes present in cell and tissue lysates can rapidly consume **NADH**, so deproteinization is a critical step.[6][7]

- A. Cell Samples (Adherent or Suspension)
- Harvest the required number of cells (typically 1-5 x 10⁶ cells per assay).
- · Wash the cells with cold PBS.
- Centrifuge to pellet the cells and discard the supernatant.[5]
- Resuspend the cell pellet in the provided NADH/NAD Extraction Buffer (typically 400-500 μL).[5][8]
- Homogenize the cells on ice using a sonicator or by performing two freeze/thaw cycles.[7][9]
- To deproteinize the sample, filter the lysate through a 10 kDa spin column.[5][6][7]
- The collected flow-through is ready for the assay or for the differential decomposition of NAD+ and NADH.
- B. Tissue Samples
- Weigh approximately 20 mg of tissue and wash with cold PBS.[10][11]
- Homogenize the tissue in 400 μ L of **NADH**/NAD Extraction Buffer on ice using a Dounce homogenizer.[10]



- Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C to remove insoluble material.[10][12]
- Collect the supernatant and deproteinize using a 10 kDa spin filter.[10]
- The collected flow-through can be used for the assay.

II. Protocol for Measuring Total NAD and NADH

This protocol provides a general procedure for measuring the total concentration of NAD and NADH.

- Prepare Standards: Reconstitute the **NADH** or NAD+ standard as per the kit instructions to create a stock solution (e.g., 1 mM).[13] Perform serial dilutions using the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 μM).
- Sample Loading: Add 50 μL of each standard and the prepared sample extracts into separate wells of a 96-well microplate.[4][6]
- Reaction Initiation: Reconstitute the enzyme mix and developer/probe as per the kit manual to create the Reaction Mixture. Add 50-100 μL of the Reaction Mixture to each well.[4][6][10]
- Incubation: Incubate the plate at room temperature, protected from light. Incubation times can vary from 15 minutes to 4 hours depending on the kit.[4][10][13]
- Measurement: Read the output on a microplate reader.
 - Colorimetric Assays: Measure absorbance at ~450 nm.[4][10]
 - Fluorometric Assays: Measure fluorescence at Ex/Em = 530-570 nm / 590-600 nm.[6][13]

III. Protocol for Measuring NADH and the NAD+/NADH Ratio

To determine the NAD+/NADH ratio, the concentrations of both total NAD (NADt = NAD+ + NADH) and NADH must be measured.

 Sample Splitting: Prepare two aliquots of each sample extract. One will be used for measuring total NAD (NADt), and the other for measuring NADH.



- NADH Measurement (NAD+ Decomposition):
 - To the aliquot designated for NADH measurement, add an acidic solution (e.g., 0.1 N HCl)
 or heat the samples to 60°C for 30 minutes. This will decompose NAD+.[4][6][10]
 - Neutralize the sample with a basic solution or the assay buffer as per the kit instructions.
 [4][6]
- Assay Procedure:
 - Follow the steps outlined in Protocol II for both the untreated (for NADt) and the treated (for NADH) samples.
- Calculation:
 - Calculate the concentrations of NADt and NADH in your samples using the standard curve.
 - Calculate the NAD+ concentration: [NAD+] = [NADt] [NADH].
 - Calculate the NAD+/NADH ratio.

Data Presentation

Table 1: Typical Microplate Reader Settings

Assay Type	Parameter	Wavelength (nm)
Colorimetric	Absorbance	450[4][8][10]
Fluorometric	Excitation	530 - 570[6][7][13]
Emission	590 - 600[6][7][13]	
Absorbance (Alternative)	Absorbance (NADH direct)	340[14][15]

Table 2: Example NADH Standard Curve Data (Colorimetric Assay at 450 nm)



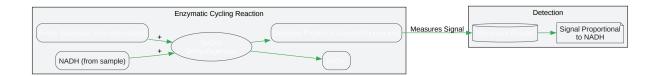
NADH Concentration (μM)	Absorbance (OD 450 nm) - Blank
0	0.000
10	0.152
20	0.301
40	0.598
60	0.885
80	1.150
100	1.420

Table 3: Comparison of Assay Methods

Feature	Colorimetric Assay	Fluorometric Assay
Principle	Measures change in absorbance	Measures change in fluorescence
Sensitivity	Lower (micromolar range)	Higher (nanomolar to picomolar range)[13]
Throughput	High	High
Instrumentation	Spectrophotometric microplate reader	Fluorometric microplate reader
Interference	Potential for interference from colored compounds in the sample	Less interference from sample background[13]

Visualizations

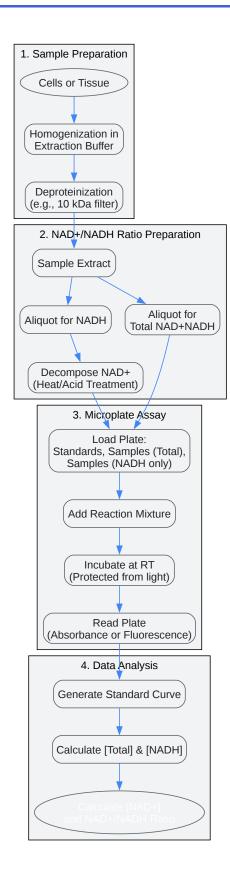




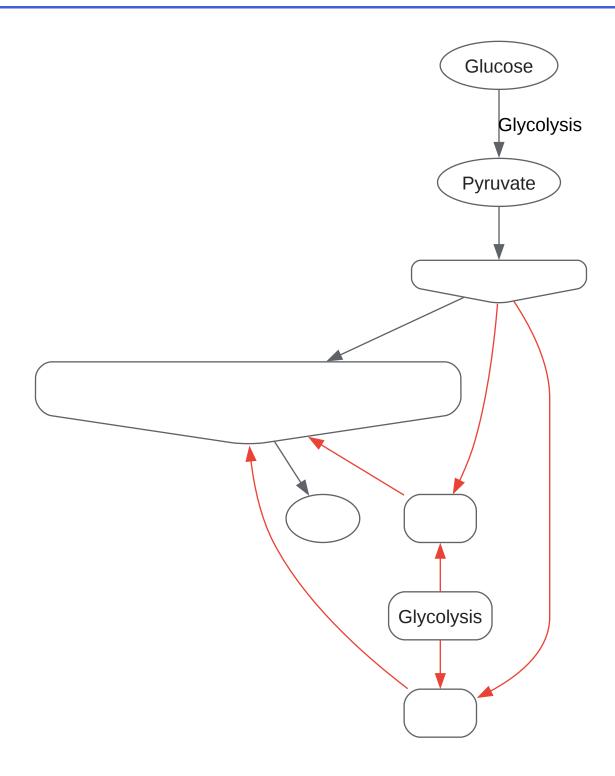
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Caption: Principle of a typical enzymatic cycling **NADH** assay.









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